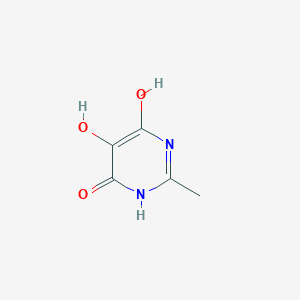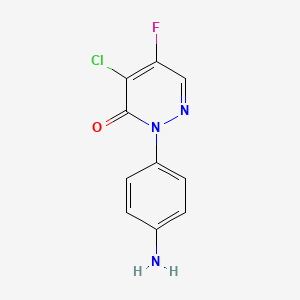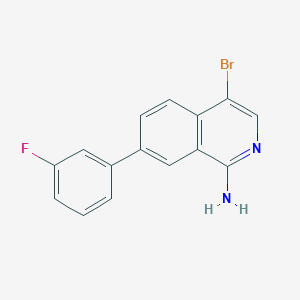
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is an organic compound with the molecular formula C({15})H({10})BrFN(_{2}). This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure suggests potential utility in various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoroaniline and 4-bromoisoquinoline.
Coupling Reaction: The 3-fluoroaniline is coupled with 4-bromoisoquinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination: The resulting intermediate undergoes an amination reaction to introduce the amine group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amination reactions efficiently.
Optimized Catalysts: Employing optimized catalysts to increase yield and reduce reaction time.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-7-phenylisoquinolin-1-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
7-(3-Fluorophenyl)isoquinolin-1-amine: Lacks the bromine atom, potentially altering its interaction with molecular targets.
4-Bromo-7-(4-fluorophenyl)isoquinolin-1-amine: The position of the fluorine atom is different, which can affect its chemical and biological properties.
Uniqueness
4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C15H10BrFN2 |
|---|---|
Peso molecular |
317.15 g/mol |
Nombre IUPAC |
4-bromo-7-(3-fluorophenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H10BrFN2/c16-14-8-19-15(18)13-7-10(4-5-12(13)14)9-2-1-3-11(17)6-9/h1-8H,(H2,18,19) |
Clave InChI |
XBJCOQSWMWYZQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C(=CN=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
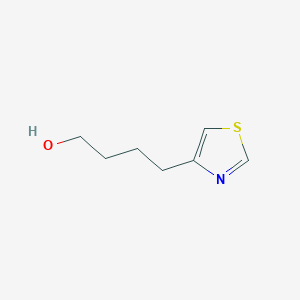
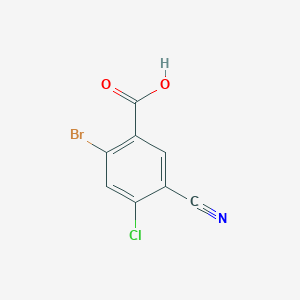
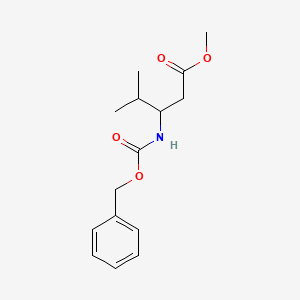
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

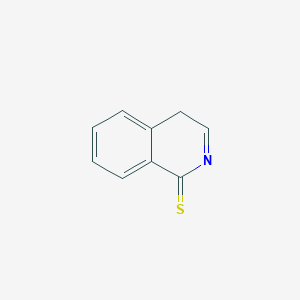
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
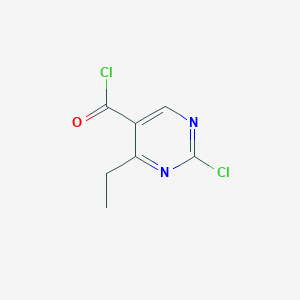
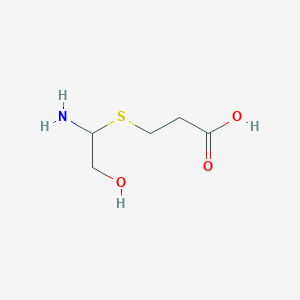
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
